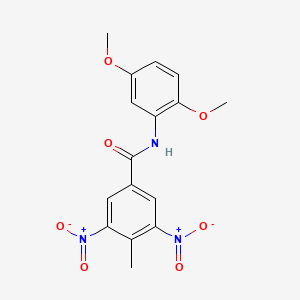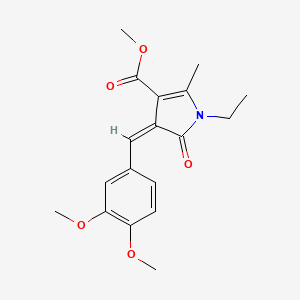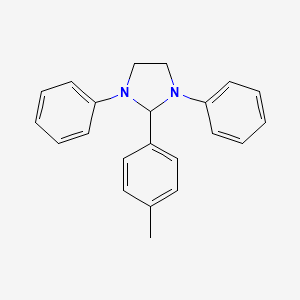![molecular formula C15H11BrFNO B5029154 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, also known as BFAP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In anti-tumor activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β and cyclooxygenase-2. In anti-microbial activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression. In anti-tumor activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation, such as Bcl-2 and p21. In anti-inflammatory activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to modulate the expression of various genes involved in the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β and cyclooxygenase-2. In anti-microbial activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has various advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, which allows for its use in various fields and applications. One limitation is its toxicity, which requires careful handling and disposal. Another limitation is its cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are various future directions for the research and development of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one. One direction is the synthesis of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one derivatives with improved properties and activities, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, which may lead to the discovery of new targets and pathways for drug development. Another direction is the application of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one in new fields and applications, such as environmental remediation and energy storage.
Synthesemethoden
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 4-fluoroaniline in the presence of a base such as potassium carbonate, followed by condensation with acetone. Another method involves the reaction of 4-fluoroaniline with 4-bromopropiophenone in the presence of a base, followed by condensation with benzaldehyde. The purity of the synthesized 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In materials science, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been used as a precursor for the synthesis of various organic materials, including conducting polymers and liquid crystals. In organic synthesis, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been used as a building block for the synthesis of various compounds, including heterocycles and chiral ligands.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-fluoroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPWCCDDKFLKEC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)

![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)
![(3S*,4S*)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5029098.png)

![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5029116.png)
![1-(2,3-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5029117.png)


![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-1-naphthylbenzamide](/img/structure/B5029129.png)

![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)